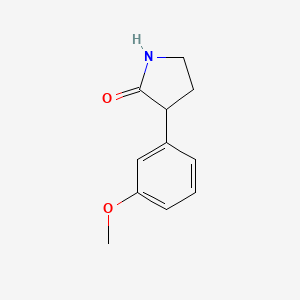
3-(3-Methoxyphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various pyrrolidin-2-one derivatives has been explored in the literature. For instance, a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones were synthesized for their potential anti-inflammatory and analgesic properties, showing promising results compared to existing drugs like indomethacin . Another study focused on the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into a thiazolidin-4-one derivative, providing insights into the kinetics and mechanism of the reaction in various conditions . Additionally, the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones has been reported, highlighting a method for creating useful intermediates for further chemical development .
Molecular Structure Analysis
The molecular structure of pyrrolidin-2-one derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate was elucidated, revealing a twisted five-membered ring with various substituents . In another study, the structure of a new thiourea derivative was determined using FT-IR, NMR, and mass spectrometry, complemented by computational studies .
Chemical Reactions Analysis
The reactivity of pyrrolidin-2-one derivatives under different conditions has been a subject of interest. For instance, the acid hydrolysis of methoxy groups in a 4-[(3,4-dimethoxyphenyl)azo]pyridine compound was studied, showing two distinct pathways for the hydrolysis of the methoxy groups . Another research focused on the three-component synthesis of a pyridine derivative involving a pyrrolidin-2-one structure, which was confirmed by NMR, mass spectrometry, and X-ray crystallography .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidin-2-one derivatives have been investigated through experimental and computational methods. Density functional theory (DFT) calculations were used to predict the geometric parameters, vibration frequencies, and NMR chemical shifts of a 3-(4-methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one molecule, with results consistent with experimental data . Additionally, the stability and decomposition kinetics of a pyrrolidin-2-one derivative were studied using HPLC and TLC, providing valuable information for purity evaluation and stability assessment .
科学的研究の応用
Crystal Structure and Molecular Interactions
The study by M. Fazli Mohammat et al. (2008) focuses on a closely related compound, 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, revealing its crystal structure and how molecules arrange into chains and sheets via hydrogen bonds and weak intermolecular interactions. This structural insight aids in understanding the compound's physical properties and potential for forming supramolecular assemblies.
Pharmacological Applications
Research on derivatives of pyrrolidin-2-one has shown significant pharmacological promise. For example, a study by Barbara Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, finding several compounds with strong antiarrhythmic and antihypertensive activities. These activities were linked to alpha-adrenolytic properties, highlighting the potential of these compounds in cardiovascular drug development.
Anti-inflammatory Applications
A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones synthesized and evaluated by H. Ikuta et al. (1987) demonstrated potential as anti-inflammatory and analgesic agents. Some compounds were found to possess anti-inflammatory activities comparable to indomethacin, with reduced ulcerogenic effects, offering a promising avenue for safer anti-inflammatory drugs.
Agricultural and Medicinal Chemistry
The work by F. Ghelfi et al. (2003) on the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones opens new pathways for creating agrochemicals or medicinal compounds. This method allows for the introduction of methoxy groups, which can significantly alter the biological activity and solubility of these compounds.
Catalysis and Synthetic Chemistry
Dominic P. Affron et al.'s research (Affron et al., 2014) on the functionalization of C(sp3)-H bonds in proline derivatives using palladium catalysis highlights a novel approach to synthesizing cis-2,3-disubstituted pyrrolidines. This technique is vital for developing new synthetic pathways in organic chemistry and drug discovery, demonstrating the versatility of pyrrolidin-2-one derivatives in synthetic applications.
将来の方向性
The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, are widely used in drug discovery due to their versatility and the possibility of generating structural diversity . This suggests that “3-(3-Methoxyphenyl)pyrrolidin-2-one” and similar compounds could have potential applications in the development of new drugs.
作用機序
Target of Action
Indole derivatives and pyrrolidines have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
The exact mode of action would depend on the specific receptors that “3-(3-Methoxyphenyl)pyrrolidin-2-one” binds to. Generally, these compounds can alter the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives and pyrrolidines can affect various biochemical pathways due to their broad-spectrum biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Heterocyclic compounds like indoles and pyrrolidines are often used in drug design because they can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives and pyrrolidines, the effects could be quite diverse .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Specific details would depend on the compound’s chemical properties and its interactions with its targets .
特性
IUPAC Name |
3-(3-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-4-2-3-8(7-9)10-5-6-12-11(10)13/h2-4,7,10H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJVOLKWSDLMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B2546940.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)

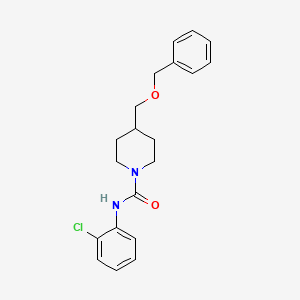
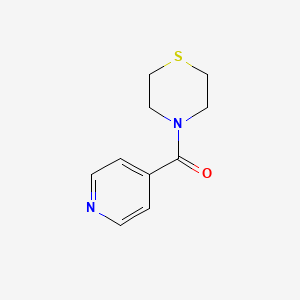
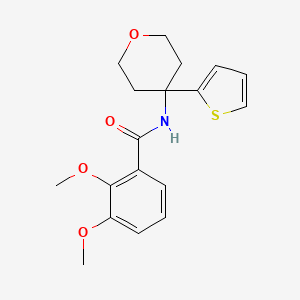
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2546950.png)
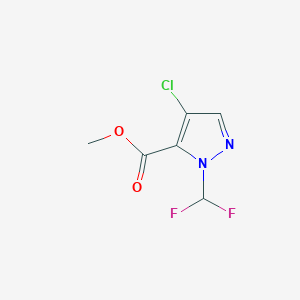
![N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/no-structure.png)


![2-[3-(Trimethylsilyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2546959.png)
![4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2546960.png)
